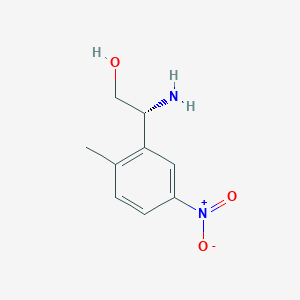

(R)-2-Amino-2-(2-methyl-5-nitrophenyl)ethan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

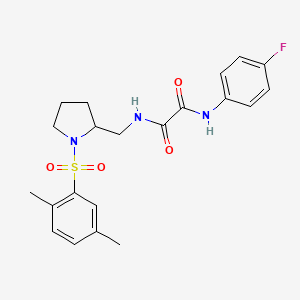

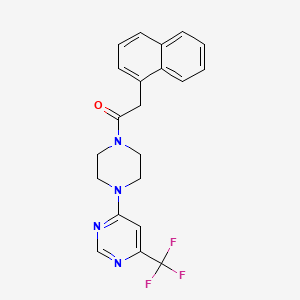

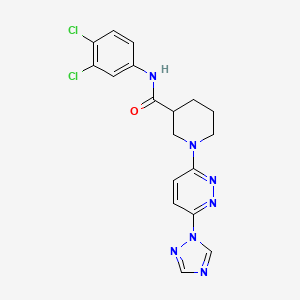

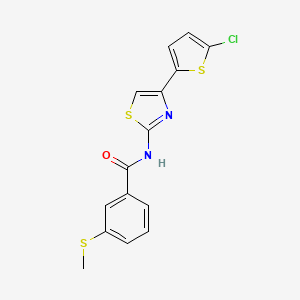

The compound “®-2-Amino-2-(2-methyl-5-nitrophenyl)ethan-1-ol” is a chiral molecule with an amino group, a nitro group, and a hydroxyl group attached to a phenyl ring. The presence of these functional groups suggests that this compound could exhibit a variety of chemical properties and reactivities .

Synthesis Analysis

The synthesis of such a compound would likely involve the introduction of the amino, nitro, and hydroxyl groups onto the phenyl ring in separate steps. The exact method would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitro group on the phenyl ring could have a significant impact on the molecule’s overall shape and electronic structure .Chemical Reactions Analysis

The chemical reactions involving this compound would be influenced by its functional groups. The amino and hydroxyl groups could act as nucleophiles in reactions, while the nitro group could undergo reduction reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by its molecular structure and the nature of its functional groups .Aplicaciones Científicas De Investigación

Antimalarial Activity

- A series of compounds related to (R)-2-Amino-2-(2-methyl-5-nitrophenyl)ethan-1-ol demonstrated increasing antimalarial potency against Plasmodium berghei in mice. These findings encourage further clinical trials in humans (Werbel et al., 1986).

Chemical Synthesis

- This compound has been used in the synthesis and resolution of various chemical structures. For instance, it played a role in resolving racemic 3-hydroxy-2-methylene-3-phenylpropanoic acid, leading to a better understanding of the absolute configuration of chemical compounds (Drewes et al., 1992).

Conformational Polymorphism

- The compound exhibits conformational and color polymorphism, presenting a unique opportunity to study the complex thermodynamic relationships among different crystalline forms (He et al., 2001).

Catalyst Reactivity

- This compound has been involved in the study of catalyst reactivity, particularly in the selective hydrogenation of functionalized nitroarenes. This research contributes to the development of more efficient synthetic methodologies (Wilkinson et al., 2000).

Spectroscopic Study

- Studies involving this compound have contributed to the spectroscopic analysis and structural determination of complex chemical systems, enhancing our understanding of molecular interactions and structures (Kianfar et al., 2015).

NMR Spectroscopy

- The compound has been used to differentiate and define prochiral protons in various chemical structures, contributing significantly to NMR spectroscopy studies (Coxon et al., 2004).

Antimicrobial and Anti-inflammatory Activities

- Research has explored the antimicrobial, antioxidant, and anti-inflammatory activities of compounds related to (R)-2-Amino-2-(2-methyl-5-nitrophenyl)ethan-1-ol. This highlights its potential in the development of new therapeutic agents (Devi et al., 2019).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(2R)-2-amino-2-(2-methyl-5-nitrophenyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-6-2-3-7(11(13)14)4-8(6)9(10)5-12/h2-4,9,12H,5,10H2,1H3/t9-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADISPFSUHLIZGZ-VIFPVBQESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])C(CO)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])[C@H](CO)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-Amino-2-(2-methyl-5-nitrophenyl)ethan-1-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-Fluorophenyl)-4-[1-[2-hydroxy-3-(2-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B3017445.png)

![2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B3017448.png)

![4-Amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carbonitrile](/img/structure/B3017452.png)

![4-Methyl-3-[(phenylsulfonyl)amino]benzoic acid](/img/structure/B3017453.png)

![7-(3,4-dimethylbenzoyl)-5-(4-fluorobenzyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B3017457.png)

![4-[(8-methoxy-4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)methyl]-N-(4-methylcyclohexyl)benzamide](/img/structure/B3017461.png)